molecular formula C14H15N5O6S2 B601282 Cefdinir Thiazine Analog CAS No. 178422-39-4

Cefdinir Thiazine Analog

Katalognummer B601282
CAS-Nummer: 178422-39-4
Molekulargewicht: 413.43
InChI-Schlüssel:
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Cefdinir Thiazine Analog is a chemical compound with the molecular formula C14H15N5O6S2 and a molecular weight of 413.4 . The chemical name for this compound is (R,Z)-2-(®-((Z)-2-(2-Aminothiazol-4-yl)-2-(hydroxyimino)acetamido)(carboxy)methyl)-5-ethylidene-5,6-dihydro-2H-1,3-thiazine-4-carboxylic acid .


Molecular Structure Analysis

The molecular structure of Cefdinir Thiazine Analog is complex, with multiple functional groups. It includes a 2-aminothiazol-4-yl group, a hydroxyimino group, and a carboxylic acid group . The compound also contains two stereocenters .


Physical And Chemical Properties Analysis

Cefdinir Thiazine Analog is a white to slightly brownish-yellow solid . It is slightly soluble in dilute hydrochloric acid and sparingly soluble in 0.1 M pH 7.0 phosphate buffer .

Wissenschaftliche Forschungsanwendungen

Mass Spectral Profile for Rapid Differentiating Beta-Lactams

Cefdinir, a β-lactam antibiotic, shows significant analytical applications in mass spectrometry. A study revealed that mass spectral profiling can rapidly differentiate β-lactam antibiotics from their ring-opened impurities, including cefdinir (Wang, Huang, Cao, Chui, & Xiao, 2015).

Cefdinir's Activity Against Infections

Cefdinir demonstrates broad-spectrum antibacterial activity against pathogens like Haemophilus influenzae, Moraxella catarrhalis, and Streptococcus pneumoniae, important in treating community-acquired infections (Perry & Scott, 2004).

In Vitro Activity Against Urinary Tract Infections

A study found that cefdinir is effective against Escherichia coli, Klebsiella spp., and Staphylococcus saprophyticus, common in urinary tract infections (Sader, Biedenbach, Streit, & Jones, 2005).

Broad-Spectrum Cephalosporin

Cefdinir's efficacy in treating respiratory tract and skin infections is well-documented, owing to its spectrum of activity against gram-negative and gram-positive aerobic organisms (Guay, 2002).

Pharmacodynamics and Pharmacokinetics

Research on cefdinir's pharmacodynamics and pharmacokinetics emphasizes its broad-range activity against Gram-positive and Gram-negative aerobes, highlighting its stability to beta-lactamases (Guay, 2000).

Renal Transport Mechanisms

Studies on cefdinir's renal transport mechanisms show that it undergoes net renal tubular secretion, with anionic, cationic, and dipeptide transport inhibitors significantly affecting its excretion ratio (Lepsy, Guttendorf, Kugler, & Smith, 2003).

Contemporary Evaluation of In Vitro Activity

Cefdinir's in vitro activity was reevaluated, demonstrating significant activity against Haemophilus influenzae, Moraxella catarrhalis, and Streptococcus pneumoniae, common respiratory tract pathogens (Sader, Fritsche, Mutnick, & Jones, 2003).

Transdermal Patch Formulation

Research on transdermal patch formulation of cefdinir explores its potential in delivering the drug through skin, indicating good physical stability of the formulated films (KanabarVishvesh, PatelVipul, & Sumit, 2015).

Targeted Antibiotic Delivery for Gut Microbiota

A study investigated the effects of pH-sensitive cefdinir microspheres on gut microbiota in high-fructose-fed rats, showing potential therapeutic implications in treating type 2 diabetes (Jena, Singh, Prajapati, Nareshkumar, Mehta, & Seshadri, 2014).

Floating Biphasic Tablet Formulation

Cefdinir was developed into a floating biphasic tablet for prolonged release in the gastric medium, indicating a novel approach for oral delivery (Al-Mahmood & Alhammid, 2022).

Nanosuspension for Enhanced Bioavailability

Formulating cefdinir as a nanosuspension showed significant enhancement in solubility, dissolution, and oral bioavailability, addressing its low bioavailability issues (Sawant, Patel, & Patel, 2016).

Role in Pediatric Infections

Cefdinir's role in pediatric infections was emphasized, particularly in treating acute otitis media and streptococcal pharyngitis, due to its broad spectrum of antimicrobial activity and favorable adverse event profile (Klein & Mccracken, 2000).

Enhanced Dissolution Rate and Antibacterial Activity

Nanographene oxide was used to enhance the dissolution rate and antibacterial activity of cefdinir, showing promising results in improving drug solubility and efficacy (Bali, Arafa, Gamaleldin, & Maghraby, 2021).

Pharmaceutical Characterization of Amorphous Cefdinir

The amorphous form of cefdinir, prepared by spray-drying and supercritical anti-solvent processes, demonstrated improved solubility and dissolution rate, highlighting a novel approach for enhancing its pharmaceutical properties (Park, Park, Cho, Cha, Kang, & Hwang, 2010).

Development of Cefdinir Niosomes

Cefdinir niosomes were developed to improve its oral bioavailability. The study showed that niosomal formulations could provide a controlled drug release profile and improved permeability, enhancing cefdinir's therapeutic efficacy (Bansal, Aggarwal, Chandel, & Harikumar, 2013).

Bioactive Thiazine Derivatives

Thiazine derivatives, including those related to cefdinir, exhibit diverse pharmacological activities, suggesting their potential in various medicinal applications (Badshah & Naeem, 2016).

Eigenschaften

IUPAC Name

(2R,5Z)-2-[(R)-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-hydroxyiminoacetyl]amino]-carboxymethyl]-5-ethylidene-2H-1,3-thiazine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N5O6S2/c1-2-5-3-26-11(18-7(5)12(21)22)9(13(23)24)17-10(20)8(19-25)6-4-27-14(15)16-6/h2,4,9,11,25H,3H2,1H3,(H2,15,16)(H,17,20)(H,21,22)(H,23,24)/b5-2+,19-8-/t9-,11+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUZZQEIIEDMRPD-NFOWBNJOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C1CSC(N=C1C(=O)O)C(C(=O)O)NC(=O)C(=NO)C2=CSC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/1\CS[C@@H](N=C1C(=O)O)[C@@H](C(=O)O)NC(=O)/C(=N\O)/C2=CSC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N5O6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 129627293

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cefdinir Thiazine Analog
Reactant of Route 2
Cefdinir Thiazine Analog
Reactant of Route 3
Cefdinir Thiazine Analog
Reactant of Route 4
Cefdinir Thiazine Analog
Reactant of Route 5
Cefdinir Thiazine Analog
Reactant of Route 6
Cefdinir Thiazine Analog

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.